Entacapone acid
Overview
Description
Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . It is commonly used in combination with other medications for the treatment of Parkinson’s disease . When administered with levodopa and a decarboxylase inhibitor, it increases and sustains plasma levodopa concentrations, reducing Parkinson’s disease signs and symptoms for a greater length of time .
Synthesis Analysis
A new synthesis of Entacapone has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis
The molecular formula of Entacapone is C14H15N3O5 . The molecular weight is 305.29 . The NMR methods for deriving E and Z geometry and other similar molecules have been successfully established, mainly by studying the proton coupled 13 C spectra .Chemical Reactions Analysis
Entacapone undergoes a decomposition process with a loss of 32.88% in the range of 195–290 °C . This process can be highlighted by the DTG and heat flow curves .Scientific Research Applications
Parkinson's Disease Treatment Enhancement
Entacapone has been studied for its efficacy in enhancing the therapeutic effects of levodopa in Parkinson’s disease patients, showing benefits in both fluctuating and non-fluctuating cases. The research highlighted its role in increasing 'ON' time and improving activities of daily living (ADL) scores when used alongside levodopa, indicating its utility in managing Parkinson's disease more effectively (Brooks & Sagar, 2003).
Metabolic Regulation
Another fascinating application involves the modulation of metabolic homeostasis. Entacapone was identified as an inhibitor of the fat mass and obesity-associated gene (FTO), mediating significant metabolic regulation through FOXO1. This discovery opens avenues for repurposing Entacapone in treating obesity or metabolic diseases (Peng et al., 2019).
Antioxidant Properties
Entacapone's antioxidant capabilities were compared to vitamins C and E, with findings indicating it as a more potent scavenger of harmful oxidants like hypochlorous acid and peroxynitrite. This suggests potential clinical applications of Entacapone in treating oxidative stress-induced diseases, including cardiovascular and neurodegenerative disorders (Chen et al., 2016).
Synaptic Plasticity and Neuroprotection
Research into Entacapone’s effects on hippocampal proteins related to synaptic vesicle trafficking revealed that it could enhance synaptic trafficking and plasticity, potentially offering protection against neurological diseases linked to hippocampal dysfunction. This suggests its utility in neuroprotective strategies (Yoo et al., 2020).
Gut Microbiota Modulation
A study exploring the association between Entacapone, gut microbiota, and side effects in Parkinson’s disease patients highlighted that Entacapone might induce shifts in microbial compositions. This insight into the drug's impact on gut microbiota suggests a potential pathway through which its side effects could be managed or mitigated (Fu et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDOLQEZBJWFZ-LZCJLJQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166871 | |
Record name | Entacapone acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Entacapone acid | |
CAS RN |
160391-70-8 | |
Record name | Entacapone acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160391708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entacapone acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENTACAPONE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U917C92QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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